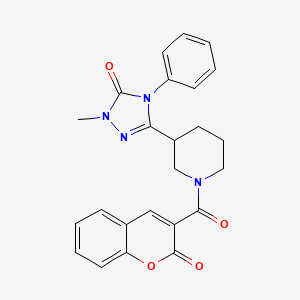

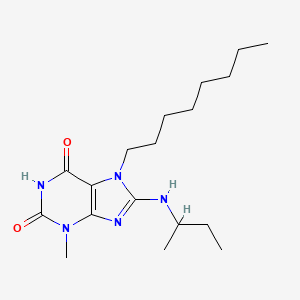

![molecular formula C17H12Cl2N4O2S B2640857 N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide CAS No. 849120-94-1](/img/structure/B2640857.png)

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide” is an organic compound with the molecular formula C24H22N4O5S . It has a molecular weight of 478.5 g/mol . The compound is part of a class of molecules known as thiazoles, which are often used in medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps. The precursor N - (4-acetamidophenyl)- N '-phenylthiourea was cyclocondensed with ethyl bromoacetate to afford a mixture of two isomers . Further reactions with various aromatic aldehydes and chloroacetone or phenacyl chloride resulted in the formation of the thiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur) . The compound also contains an acetamidophenyl group and a dichloropyridine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclocondensation, Knoevenagel reaction, and intramolecular cyclization . These reactions result in the formation of the thiazole ring and the attachment of the acetamidophenyl and dichloropyridine groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 478.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the retrieved sources.Applications De Recherche Scientifique

Alternative Synthesis Methods

Research on alternative synthesis methods for thiazole and pyridine derivatives, including those similar to N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide, has been conducted. These methods focus on improving the efficiency, yield, and selectivity of the synthetic processes. For instance, Krauze et al. (2007) explored one-pot reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide to obtain alternative products to desired thiazolo[3,2-a]pyridine-8-carboxamides, highlighting the complexity and versatility of synthetic routes in organic chemistry (Krauze, Vilums, Sīle, & Duburs, 2007).

Anticancer Activity

The synthesis and evaluation of anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been reported, underscoring the potential of these compounds in drug discovery. Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which exhibited good inhibitory activity against several cancer cell lines, pointing to the therapeutic potential of structurally related compounds (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation

Synthesis and antimicrobial evaluation of thiazole and pyridine derivatives have also been a significant area of research. Compounds such as N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal species, showcasing the potential of these compounds in addressing antibiotic resistance issues (Incerti et al., 2017).

Heterocyclic Compound Synthesis

The design and synthesis of heterocyclic compounds based on thiazole and pyridine frameworks have been extensively explored for their biological activities. Research includes the development of potent and selective antitumor drugs by designing novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, highlighting the continuous search for more effective and selective therapeutic agents (Liu et al., 2011).

Antitumor Pyrimidine Derivatives

The exploration of antitumor properties of pyrimidine derivatives linked to thiazole moieties represents another facet of scientific research, where new compounds are synthesized and screened for their antitumor activity, demonstrating the diverse applications of thiazole and pyridine derivatives in medicinal chemistry (Masaret, 2021).

Orientations Futures

Thiazole derivatives, including this compound, have shown promising biological activities, suggesting potential for future research and development in medicinal chemistry . Further studies could explore its specific biological activities and potential applications in the treatment of various diseases.

Propriétés

IUPAC Name |

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O2S/c1-9(24)21-12-4-2-10(3-5-12)14-8-26-17(22-14)23-16(25)11-6-13(18)15(19)20-7-11/h2-8H,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQDDBSUYJUMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

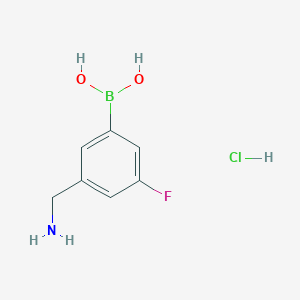

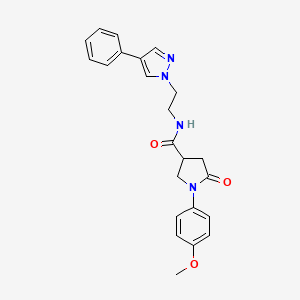

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)

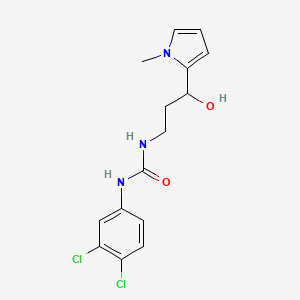

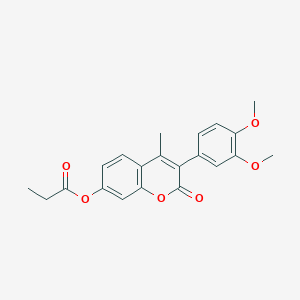

![5-methyl-2,4-dioxo-N-phenethyl-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2640779.png)

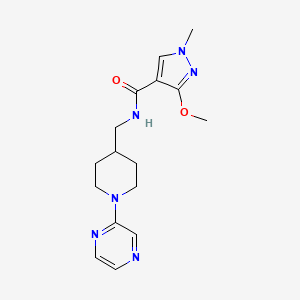

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2640781.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid](/img/structure/B2640784.png)

![N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2640788.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2640796.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)